molecular formula C15H14BrN3OS B11149825 2-bromo-N-(1H-indol-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide

2-bromo-N-(1H-indol-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide

Cat. No.: B11149825
M. Wt: 364.3 g/mol
InChI Key: WXCUORDQJCXHMB-UHFFFAOYSA-N
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Description

2-bromo-N-(1H-indol-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide is a complex organic compound that features an indole nucleus, a thiazole ring, and a carboxamide group. The indole nucleus is a common structural motif in many biologically active compounds, making this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1H-indol-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole nucleus can be synthesized through Fischer indole synthesis, while the thiazole ring can be prepared via Hantzsch thiazole synthesis. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final coupling reaction, as well as the implementation of purification techniques like crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1H-indol-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole nucleus can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-(1H-indol-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1H-indol-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole nucleus is known to bind to various biological targets, which could explain the compound’s potential biological activities. The thiazole ring may also play a role in modulating the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide
  • 2-chloro-N-(1H-indol-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide
  • 2-bromo-N-(1H-indol-6-yl)-5-isopropyl-1,3-thiazole-4-carboxylic acid

Uniqueness

2-bromo-N-(1H-indol-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide is unique due to the specific combination of the indole nucleus, thiazole ring, and carboxamide group. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. For example, the presence of the bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H14BrN3OS

Molecular Weight

364.3 g/mol

IUPAC Name

2-bromo-N-(1H-indol-6-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H14BrN3OS/c1-8(2)13-12(19-15(16)21-13)14(20)18-10-4-3-9-5-6-17-11(9)7-10/h3-8,17H,1-2H3,(H,18,20)

InChI Key

WXCUORDQJCXHMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)NC2=CC3=C(C=C2)C=CN3

Origin of Product

United States

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